Isoform Selectivity: Digoxigenin Exhibits No Isoform Preference for Human Na,K-ATPase, Unlike Digoxin
Digoxigenin, the aglycone of digoxin, demonstrates a critical mechanistic difference from its parent glycoside. While digoxin shows a moderate selectivity for the α2 and α3 isoforms of human Na,K-ATPase over α1 (up to 4-fold), digoxigenin displays no such selectivity. Binding affinity studies using purified recombinant human Na,K-ATPase isoforms expressed in *Pichia pastoris* show that the dissociation constants (KD) for digoxigenin are indistinguishable across α1, α2, and α3 isoforms (KD α1 = α2 = α3) [1]. This directly contrasts with digoxin, for which the KD for α1 is greater than that for α2 and α3. This difference is attributed entirely to the absence of the tridigitoxose sugar moiety on digoxigenin [1].
| Evidence Dimension | Binding affinity for human Na,K-ATPase α isoforms |
|---|---|
| Target Compound Data | KD α1 = KD α2 = KD α3 (no isoform selectivity) |
| Comparator Or Baseline | Digoxin: up to 4-fold selectivity for α2/α3 over α1 (KD α1 > KD α2 = KD α3) |
| Quantified Difference | Digoxigenin shows 0-fold selectivity; digoxin shows up to 4-fold selectivity |
| Conditions | Purified recombinant human Na,K-ATPase isoforms (α1β1, α2β1, α3β1) expressed in *Pichia pastoris* |
Why This Matters
Researchers studying isoform-specific roles of Na,K-ATPase must use digoxigenin when a non-selective control aglycone is required, and must not substitute it with digoxin.
- [1] Katz A, Lifshitz Y, Bab-Dinitz E, Kapri-Pardes E, Goldshleger R, Tal DM, Karlish SJD. Selectivity of digitalis glycosides for isoforms of human Na,K-ATPase. Journal of Biological Chemistry. 2010;285(25):19582-19592. View Source
